molecular formula C22H17N3O4S B2784479 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898433-56-2

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2784479
CAS No.: 898433-56-2
M. Wt: 419.46
InChI Key: KHEVCZMINITQLJ-UHFFFAOYSA-N
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Description

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a biphenyl moiety, contributing to its unique biological properties. The molecular formula is C18H17N3O3SC_{18}H_{17}N_3O_3S with a molecular weight of 357.41 g/mol. Its structural components are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including the target compound. The following table summarizes key findings related to its antimicrobial activity:

Study Microorganism Activity MIC (µg/mL) Notes
Mycobacterium tuberculosisBactericidal<0.5Active against multidrug-resistant strains
Various bacterial strainsModerate10-50Identified as a growth inhibitor
Fungal pathogensInhibitory5-10Effective against Blumeria and Puccinia

Case Studies

  • Anti-Tuberculosis Activity :
    A study conducted by the National Institute of Allergy and Infectious Diseases demonstrated that derivatives of oxadiazoles exhibit potent activity against Mycobacterium tuberculosis (Mtb). The compound was shown to inhibit Mtb growth in cholesterol-containing media, suggesting its potential as a therapeutic agent for tuberculosis treatment. The mechanism appears to involve interference with cell wall biosynthesis pathways, although no cross-resistance was observed with known inhibitors .
  • Fungal Inhibition :
    Research into the antifungal properties of similar compounds revealed significant activity against biotrophic fungi at low concentrations. For example, compounds structurally related to the target compound inhibited fungal growth effectively, indicating that modifications in the oxadiazole structure could enhance antifungal potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific functional groups within the oxadiazole and biphenyl structures significantly influence biological activity. For instance:

  • The presence of the methylsulfonyl group enhances solubility and bioavailability.
  • Variations in substituents on the biphenyl moiety can alter binding affinity to biological targets.
  • The carboxamide group is essential for maintaining antimicrobial efficacy, as shown in comparative studies where alterations led to decreased activity .

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-30(27,28)19-13-11-18(12-14-19)21-24-25-22(29-21)23-20(26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEVCZMINITQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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